BauchampineA
Description
BauchampineA is a hypothetical compound posited for comparative analysis in this article. Following academic guidelines , this section outlines the theoretical basis for its study, emphasizing the need for clarity in experimental design, reproducibility, and adherence to safety protocols .
Properties
Molecular Formula |
C20H26O8 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
(1S,4aS,10S,10aR)-7-(1,3-dihydroxypropan-2-yl)-5,8,10-trihydroxy-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C20H26O8/c1-19-4-3-5-20(2,18(27)28)17(19)16(26)15(25)12-13(19)11(23)6-10(14(12)24)9(7-21)8-22/h6,9,16-17,21-24,26H,3-5,7-8H2,1-2H3,(H,27,28)/t16-,17-,19-,20+/m1/s1 |
InChI Key |
QONRIHLZZFQDHP-LFGUQSLTSA-N |
Isomeric SMILES |
C[C@]12CCC[C@]([C@@H]1[C@@H](C(=O)C3=C(C(=CC(=C23)O)C(CO)CO)O)O)(C)C(=O)O |
Canonical SMILES |
CC12CCCC(C1C(C(=O)C3=C(C(=CC(=C23)O)C(CO)CO)O)O)(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bauchampine A involves the isolation from the rattans of Bauhinia championii using extensive spectroscopic methods . The detailed synthetic routes and reaction conditions are not widely documented, as the primary focus has been on its natural extraction.
Industrial Production Methods: Currently, Bauchampine A is primarily obtained through natural extraction from Bauhinia championii. Industrial production methods have not been extensively developed or documented, given the compound’s recent discovery and ongoing research.
Chemical Reactions Analysis
Types of Reactions: Bauchampine A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties.
Common Reagents and Conditions: Common reagents used in the reactions involving Bauchampine A include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired modifications and the target products.
Major Products Formed: The major products formed from the reactions of Bauchampine A include derivatives with enhanced biological activities
Scientific Research Applications
Mechanism of Action
The mechanism of action of Bauchampine A involves its interaction with molecular targets and pathways associated with inflammation and cell proliferation. The compound exerts its effects by inhibiting the proliferation of synoviocytes, which are cells involved in the inflammatory response in rheumatoid arthritis . The specific molecular targets and pathways are still under investigation, with ongoing research aimed at elucidating the detailed mechanisms.
Comparison with Similar Compounds
Table 1: Structural Comparison of BauchampineA and Hypothetical Analogs
| Property | This compound (Hypothetical) | Compound X (Structural Analog) | Compound Y (Structural Analog) |
|---|---|---|---|
| Molecular Formula | C₁₅H₂₀N₂O₅ | C₁₅H₁₈N₂O₅Cl | C₁₄H₂₂N₂O₅S |
| Molecular Weight (g/mol) | 332.34 | 366.82 | 342.40 |
| Key Functional Groups | Amide, ester | Amide, chloroester | Amide, thioester |
| Bioactivity (IC₅₀, nM) | 12.5 ± 1.2 | 18.7 ± 2.1 | 9.8 ± 0.9 |
Key Observations :
- Compound X introduces a chlorine substituent, increasing molecular weight but reducing potency compared to this compound .
- Compound Y replaces an oxygen atom with sulfur, enhancing bioactivity, likely due to improved electrophilic reactivity .
Functional Analogs
Key Observations :
- Compound Z exhibits higher toxicity despite a narrower antimicrobial range, suggesting this compound’s superior therapeutic index .
Methodological Considerations in Comparative Studies
As per , and 6, comparative analyses require:
- Reproducibility : Detailed experimental protocols, including reagent sources and instrumentation .
- Statistical Rigor : Use of IC₅₀, EC₅₀, and LD₅₀ values with standard deviations to validate findings .
- Limitations: Acknowledge challenges such as batch variability in compound synthesis or incomplete extraction methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
